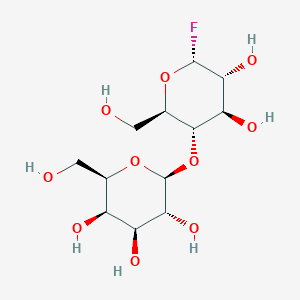

alpha-Lactosyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Lactosyl fluoride: is a fluorinated carbohydrate derivative with the chemical formula C₁₂H₂₁FO₁₀ . It is a synthetic compound that serves as a valuable intermediate in the synthesis of various glycosides and glycoconjugates. The presence of the fluorine atom in its structure imparts unique chemical properties, making it an important tool in glycoscience research.

Wirkmechanismus

Target of Action

Alpha-Lactosyl fluoride primarily targets glycosidase enzymes . These enzymes play a crucial role in the breakdown of glycosidic bonds in complex sugars. The compound has been shown to be an effective inhibitor of the enzyme β-galactosidase . It also inhibits other glycosidases, including α-galactosidase and α-mannosidase .

Mode of Action

The mode of action of this compound involves its interaction with its target enzymes. It acts as a kinetic inhibitor of glycosidase enzymes . This means that it reduces the rate at which these enzymes catalyze the hydrolysis of glycosidic bonds. The compound achieves this by mimicking the substrate of the enzymes, thereby blocking their active sites and preventing them from interacting with their natural substrates.

Biochemical Pathways

This compound affects the biochemical pathways involving the breakdown of complex sugars. By inhibiting glycosidase enzymes, it disrupts the normal hydrolysis of glycosidic bonds. This can have downstream effects on various biological processes that depend on the breakdown of these bonds. For instance, it can affect the metabolism of certain types of carbohydrates .

Pharmacokinetics

The pharmacokinetics of this compound, like other fluorinated compounds, is characterized by high electronegativity and small atomic size. These properties augment the compound’s potency, selectivity, metabolic stability, and pharmacokinetics . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Biochemische Analyse

Biochemical Properties

Alpha-Lactosyl Fluoride plays a significant role in biochemical reactions. It has been used in the synthesis of glycolipid lyso-G M3, a process catalyzed by EGCase II D351S . This indicates that this compound can interact with enzymes and other biomolecules, contributing to the synthesis of complex biochemical compounds .

Molecular Mechanism

Its involvement in the synthesis of glycolipid lyso-G M3 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely involved in various metabolic pathways, given its role in the synthesis of glycolipid lyso-G M3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Lactosyl fluoride can be synthesized through several methods. One common approach involves the reaction of lactose with hydrogen fluoride in the presence of a catalyst . This reaction typically requires controlled conditions, including low temperatures and anhydrous environments, to prevent the decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Lactosyl fluoride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and glycosylation .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile, such as an alcohol or amine, under mild conditions.

Hydrolysis: this compound can be hydrolyzed to produce lactose and hydrogen fluoride in the presence of water and an acid catalyst.

Major Products Formed:

Lactose: Formed through hydrolysis.

Glycosides: Formed through glycosylation reactions with different acceptors.

Wissenschaftliche Forschungsanwendungen

Alpha-Lactosyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: It serves as a substrate for studying the activity of glycosidases and glycosyltransferases.

Medicine: It is utilized in the development of glycosylated drugs and diagnostic agents.

Industry: this compound is employed in the production of functional foods and nutraceuticals.

Vergleich Mit ähnlichen Verbindungen

Beta-Lactosyl fluoride: Similar in structure but differs in the configuration of the glycosidic bond.

Alpha-Mannosyl fluoride: Another fluorinated carbohydrate derivative used in glycoscience research.

Uniqueness: Alpha-Lactosyl fluoride is unique due to its specific configuration and the presence of the fluorine atom, which imparts distinct reactivity and stability compared to other glycosyl fluorides .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an invaluable tool in glycoscience research, contributing to advancements in various scientific fields.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMJSVSVMGORJ-XLOQQCSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)